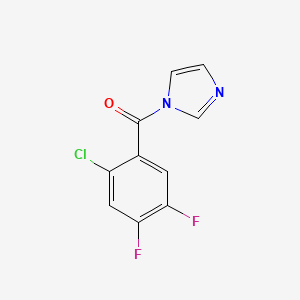
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is a compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an imidazole ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a potential candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-triazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-benzimidazol-1-yl)methanone
Uniqueness
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring further enhances its versatility, allowing for a wide range of applications in different fields.
Propiedades
Número CAS |
138950-66-0 |
|---|---|
Fórmula molecular |
C10H5ClF2N2O |
Peso molecular |
242.61 g/mol |
Nombre IUPAC |
(2-chloro-4,5-difluorophenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H5ClF2N2O/c11-7-4-9(13)8(12)3-6(7)10(16)15-2-1-14-5-15/h1-5H |
Clave InChI |
ZCLJSIQYAHCYDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


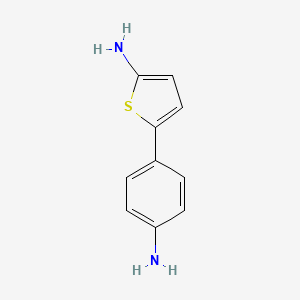


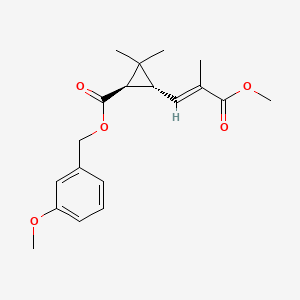
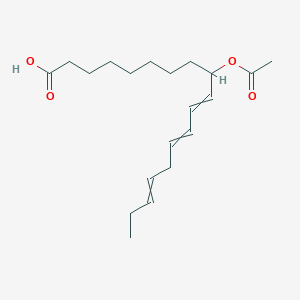
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
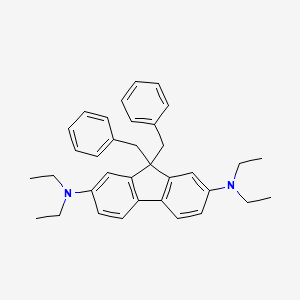
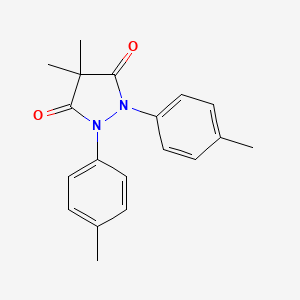
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
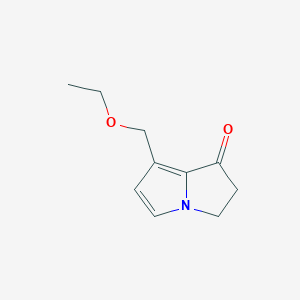
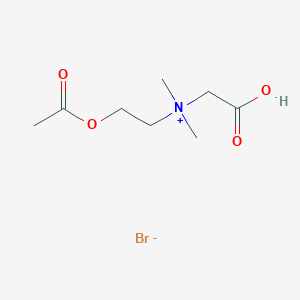
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

